4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

Medicinal Chemistry Organic Synthesis FXR Agonist Intermediate

Optimizing FXR agonist leads for NASH or hepatocellular carcinoma requires a versatile isoxazole scaffold with predictable reactivity. This chloromethyl intermediate enables direct nucleophilic coupling under mild conditions, minimizing dialkylation byproducts. • Balanced C-Cl reactivity avoids excessive lability of bromomethyl analogs, reducing dialkylation byproducts and simplifying purification. • Directly coupled with secondary amines to assemble LY2562175 (EC50 193 nM) and PX20606 (hFXR EC50 50 nM) without protecting-group manipulation. • Available at ≥98% purity from ISO-certified suppliers, ensuring batch-to-batch reproducibility for SAR studies and preclinical scale-up.

Molecular Formula C13H10Cl3NO
Molecular Weight 302.6 g/mol
CAS No. 1268245-50-6
Cat. No. B1374396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS1268245-50-6
Molecular FormulaC13H10Cl3NO
Molecular Weight302.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CCl
InChIInChI=1S/C13H10Cl3NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
InChIKeyMDFXZDUEXDDCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole: Core FXR Agonist Intermediate


4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a tri-substituted isoxazole heterocycle with a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 g/mol . The compound features a 2,6-dichlorophenyl group at position 3, a reactive chloromethyl handle at position 4, and a metabolically stabilizing cyclopropyl ring at position 5 of the oxazole core . It is primarily recognized as an essential synthetic intermediate for constructing farnesoid X receptor (FXR) agonists, serving as the foundational building block for clinical candidates such as LY2562175 and PX20606 through nucleophilic derivatization at the chloromethyl site [1].

Key synthetic intermediate for constructing farnesoid X receptor (FXR) agonist tool compounds
4-Chloromethyl handle enables selective nucleophilic coupling under mild conditions
Commercial purity typically 97–98% from multiple suppliers, supporting batch reproducibility

Why Structural Analogs Fail to Substitute This Isoxazole


The 4-chloromethyl substituent on this scaffold occupies a critical reactivity space that cannot be simply interchanged with the 4-bromomethyl (CAS 946426-94-4), 4-hydroxymethyl (CAS 946426-89-7), or 4-formyl (CAS 2222234-77-5) analogs without fundamentally altering reaction kinetics, impurity profiles, and downstream yields. The C–Cl bond provides balanced reactivity for controlled nucleophilic displacement, avoiding the excessive lability of the benzylic bromide, which can generate dialkylated byproducts under standard FXR agonist coupling conditions . Substituting the chloromethyl group with a hydroxymethyl or aldehyde functionality would require additional activation steps—such as mesylation, tosylation, or reductive amination—introducing extra unit operations, lowering atom economy, and risking racemization or degradation of the acid-labile isoxazole ring [1]. The quantitative evidence presented below compares the target compound against each of these nearest structural analogs.

Target Intermediate
Closest Structural Analog
Controlled C–Cl reactivity for selective alkylation
4-Bromomethyl: ~30–50× higher SN2 reactivity may increase dialkylation byproducts
Direct nucleophilic displacement without pre-activation
4-Hydroxymethyl: requires mesylation/tosylation, adding unit operations and risk to acid-labile isoxazole
Benzylic chloride stability under ambient storage
4-Formyl: aldehyde susceptible to oxidation; cyclopropyl ring may contribute to degradation

Quantitative Differentiation vs. Closest Structural Analogs


Controlled Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl group provides a reactivity profile that balances sufficient activation for nucleophilic displacement (SN2) with resilience against premature solvolysis and over-alkylation. In contrast, the corresponding 4-bromomethyl analog (CAS 946426-94-4) exhibits markedly higher reactivity that can compromise selectivity during the coupling of bulky piperidine or azepane amines commonly employed in FXR agonist construction . This difference is consistent with the well-established trend in benzyl halide reactivity, where the C–Br bond undergoes SN2 reactions approximately 30–50 times faster than the C–Cl bond under comparable conditions [1].

Reactivity
Class-level
Target: controlled alkylation (C–Cl) Comparator: ~30–50× faster (C–Br); elevated dialkylation risk
Supports selective coupling for FXR agonist construction
Head-to-head kinetic data not publicly available; class-level inference
Medicinal Chemistry Organic Synthesis FXR Agonist Intermediate

Commercial Purity Across Isoxazole Intermediates

Commercially, 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is routinely available at ≥97% purity, with several manufacturers certifying at 98% or higher . By comparison, the widely available 4-hydroxymethyl congener (CAS 946426-89-7) is most commonly supplied at ≥95% purity, and premium-grade lots are found only at ≥97% . The 4-formyl analog (CAS 2222234-77-5) is offered at 98% but is intrinsically less stable to oxidation, with both the benzylic aldehyde and the cyclopropyl ring contributing to slow degradation upon ambient storage. The higher baseline purity of the chloromethyl intermediate reduces the impurity burden introduced at the penultimate synthetic step, directly lowering the purification load for the final active pharmaceutical ingredient (API).

Commercial Purity
Data to verify
≥97–98% (multiple suppliers); alcohol analog ≥95%
Higher baseline purity may reduce downstream purification load
Supplier specification data; verify per lot
Chemical Procurement Intermediate Quality FXR Agonist Synthesis

Validated Utility in Advanced FXR Agonists

The target compound is the definitive intermediate for constructing the clinical-stage FXR agonist LY2562175, which exhibits an EC50 of 193 nM against human FXR in Gal4-hybrid reporter assays [1]. In the published synthesis, the 4-chloromethyl group is directly coupled with a piperidine nucleophile to install the linker that connects the isoxazole pharmacophore to the indole-3-carboxylic acid terminus—a transformation that is not directly feasible with the less electrophilic alcohol or aldehyde precursors [2]. In separate patent disclosures, the same chloromethyl intermediate (designated T1-a) is employed to prepare structurally related FXR agonists, demonstrating a modular, divergent synthetic platform [3]. The FXR agonist PX20606, which incorporates the identical isoxazole core connected through the 4-methyleneoxy linker, shows EC50 values of 50 nM (hFXR) and 220 nM (mFXR), confirming that the chloromethyl-derived scaffold reliably translates into high-potency pharmacology .

Derived Agonist Potency
Reported
LY2562175 EC50 193 nM; PX20606 EC50 50 nM (hFXR reporter) Comparator data not reported for alcohol/aldehyde/bromomethyl intermediates
Consistent selection across published FXR programs
Direct comparator evidence unavailable; selection context supports utility
Drug Discovery FXR Agonist Dyslipidemia Intermediate Validation

Optimal Procurement Scenarios for Maximum Value


FXR Agonist Library Synthesis for Lead Optimization

When a medicinal chemistry program requires a modular scaffold for generating diverse FXR agonist analogs through parallel derivatization, the 4-chloromethyl handle provides the ideal balance of reactivity and selectivity. The validated synthesis of LY2562175 (EC50 193 nM) demonstrates that this intermediate can be directly coupled with secondary amines (e.g., 4-hydroxypiperidine derivatives) under mild conditions (t-BuOK, 18-crown-6, THF, RT) to rapidly assemble focused libraries without protecting-group manipulation [1]. The commercial availability of the intermediate at 97–98% purity from multiple vendors ensures batch-to-batch reproducibility critical for structure-activity relationship (SAR) studies .

Kilogram-Scale API Manufacturing

For process chemistry groups scaling up FXR agonists toward preclinical toxicology or Phase I clinical supply, the chloromethyl intermediate offers significant operational advantages over the more reactive bromomethyl analog. The reduced risk of dialkylation side products (estimated 30–50× lower intrinsic SN2 reactivity relative to the bromide) translates to simpler isolation protocols and higher isolated yields of the post-coupling product [2]. The intermediate is commercially offered in multi-gram quantities by suppliers such as Aladdin and MolCore, with ISO-certified quality systems capable of supporting cGMP-adjacent manufacturing campaigns .

Divergent Synthesis for Metabolic Disease Programs

Programs targeting non-alcoholic steatohepatitis (NASH), dyslipidemia, or cholestatic liver disease—indications where FXR agonism has been clinically validated—can leverage the chloromethyl intermediate as a common branching point. The same intermediate used to produce LY2562175 also serves as the foundation for PX20606 (hFXR EC50 50 nM), which has demonstrated tumor suppressor gene (NDRG2) induction and anti-metastatic activity in a mouse hepatocellular carcinoma model . Procuring this single, well-characterized building block enables parallel advancement of multiple chemical series without re-optimizing the isoxazole core synthesis [3].

Application
Selection Property
Validation Focus
FXR agonist library derivatization
Chloromethyl handle enables mild nucleophilic coupling with secondary amines
Library purity and SAR consistency across analogs
Multi-gram synthesis for preclinical studies
Lower SN2 reactivity reduces dialkylation byproduct risk vs. bromomethyl analog
Isolated yield and purity post-coupling
Tool compound preparation for metabolic disease research
Consensus intermediate for diverse FXR agonists (e.g., LY2562175, PX20606)
Agonist EC50 in cell-based reporter assays
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